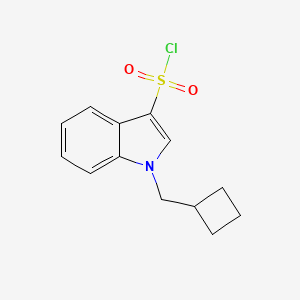
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride is an organic compound that features a cyclobutylmethyl group attached to an indole ring, which is further substituted with a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutylmethyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the indole derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives. Reduction reactions can also occur, particularly at the sulfonyl chloride group, converting it to a sulfonamide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the indole ring is functionalized with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Functionalized Indoles: Formed through coupling reactions.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride is largely dependent on its interactions with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.
Comparaison Avec Des Composés Similaires
- 1-(Cyclopropylmethyl)-1H-indole-3-sulfonyl chloride
- 1-(Cyclopentylmethyl)-1H-indole-3-sulfonyl chloride
- 1-(Cyclohexylmethyl)-1H-indole-3-sulfonyl chloride
Comparison:
- Structural Differences: The primary difference lies in the size and strain of the cycloalkyl group. Cyclobutylmethyl provides a balance between ring strain and steric hindrance, which can influence the reactivity and biological activity of the compound.
- Reactivity: The reactivity of the sulfonyl chloride group is similar across these compounds, but the steric effects of the cycloalkyl group can influence the overall reactivity and selectivity in chemical reactions.
- Biological Activity: The biological activity can vary significantly based on the cycloalkyl group, as it can affect the compound’s ability to interact with biological targets.
Propriétés
Formule moléculaire |
C13H14ClNO2S |
|---|---|
Poids moléculaire |
283.77 g/mol |
Nom IUPAC |
1-(cyclobutylmethyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO2S/c14-18(16,17)13-9-15(8-10-4-3-5-10)12-7-2-1-6-11(12)13/h1-2,6-7,9-10H,3-5,8H2 |
Clé InChI |
GMLGEAQCVOPWKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


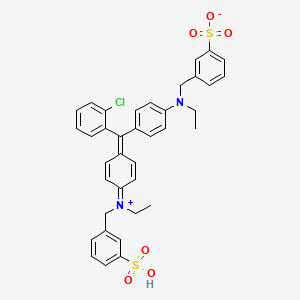
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)


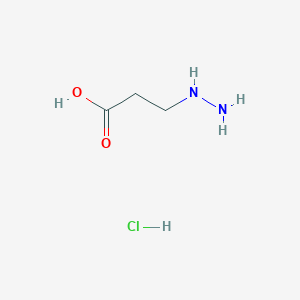
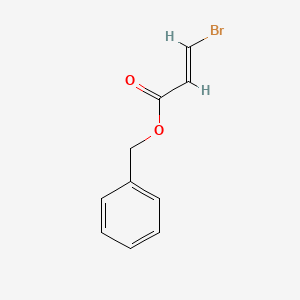
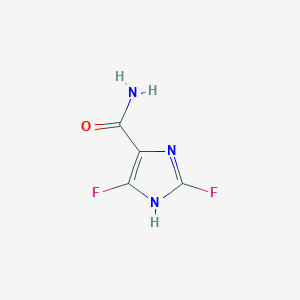
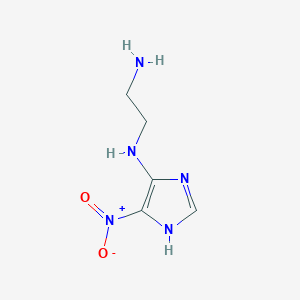



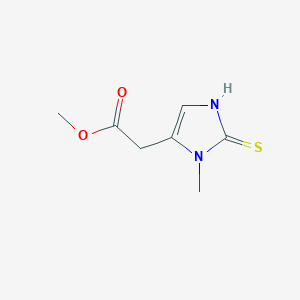
![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1~3,32~.1~3,33~.1~6,9~.1~12,16~.0~18,22~.0~29,36~.0~31,35~]hentetracontan-24-one](/img/structure/B12822056.png)
![4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12822064.png)
